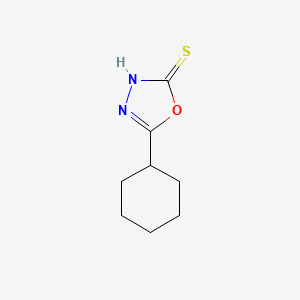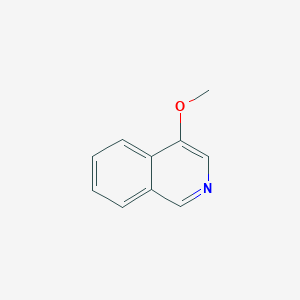
5-Cyclohexyl-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione est un composé chimique de formule moléculaire C8H12N2OS et d'une masse moléculaire de 184,26 g/mol . Il est connu pour sa structure unique, qui comprend un groupe cyclohexyle attaché à un cycle oxadiazole avec un groupe thione en position 2. Ce composé est principalement utilisé dans la recherche scientifique et les applications industrielles .
Applications De Recherche Scientifique
5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol are various enzymes and proteins that contribute to cell proliferation . This compound has been demonstrated to target enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
This compound interacts with its targets, leading to a variety of antiproliferative effects. The compound’s mode of action involves the inhibition of growth factors, enzymes, and kinases . It selectively interacts with nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to cell proliferation. The compound’s interaction with its targets leads to the inhibition of enzymes and proteins involved in these pathways . The downstream effects of this inhibition contribute to the compound’s antiproliferative properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily antiproliferative. By inhibiting key enzymes and proteins, the compound prevents cell proliferation, which is particularly relevant in the context of cancer treatment .
Analyse Biochimique
Biochemical Properties
5-Cyclohexyl-1,3,4-oxadiazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity, interacting with bacterial enzymes and proteins to inhibit their function . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function . Additionally, the oxadiazole ring can interact with nucleophilic sites in biomolecules, further contributing to its biochemical activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Moreover, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzymes and proteins through its thiol group, forming covalent bonds with cysteine residues . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been reported to result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, it has been reported to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can exert its effects on cellular metabolism and energy production . The localization of this compound can also influence its interactions with other biomolecules, further modulating its biochemical activity .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de l'hydrazine cyclohexyle avec le disulfure de carbone et un chlorure d'acide approprié pour former le cycle oxadiazole . Les conditions réactionnelles comprennent souvent:
Température: Températures modérées à élevées (par exemple, 60-100°C)
Solvant: Les solvants courants incluent l'éthanol ou l'acétonitrile
Catalyseurs: Catalyseurs acides tels que l'acide chlorhydrique ou l'acide sulfurique
Méthodes de production industrielle
Dans les environnements industriels, la production du 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione peut impliquer des procédés continus pour assurer une qualité et un rendement constants. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels sont cruciaux pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione subit diverses réactions chimiques, notamment:
Oxydation: Le groupe thione peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Le cycle oxadiazole peut être réduit dans des conditions spécifiques.
Substitution: Le groupe cyclohexyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants: Peroxyde d'hydrogène, acide m-chloroperbenzoïque
Agents réducteurs: Hydrure de lithium et d'aluminium, borohydrure de sodium
Réactifs de substitution: Halogénures d'alkyle, halogénures d'aryle
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués du composé d'origine .
4. Applications de la recherche scientifique
Le 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Industrie: Utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action du 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Le groupe thione est particulièrement réactif, permettant au composé de former des liaisons covalentes avec les protéines cibles, entraînant des modifications de leur fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-phényl-1,3,4-oxadiazole-2(3H)-thione
- 5-méthyl-1,3,4-oxadiazole-2(3H)-thione
- 5-éthyl-1,3,4-oxadiazole-2(3H)-thione
Unicité
Le 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione est unique en raison de la présence du groupe cyclohexyle, qui confère des propriétés stériques et électroniques spécifiques. Cela le distingue des autres dérivés de l'oxadiazole et peut influencer sa réactivité et son activité biologique .
Propriétés
IUPAC Name |
5-cyclohexyl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUSMDUKULCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396654 | |
| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
173589-87-2 | |
| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B1350695.png)




![3-[2-(2,4-difluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1350707.png)

![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1350716.png)
![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1350718.png)



![2-[5-(4-Methoxybenzoyl)-2-thienyl]-3-phenylacrylonitrile](/img/structure/B1350742.png)
